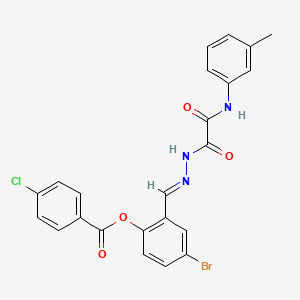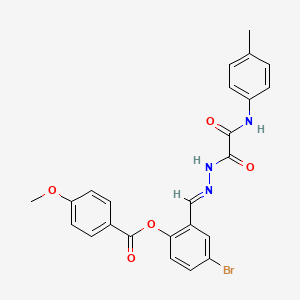
1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a 3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 3-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products
Oxidation: 1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-chlorophenyl)-3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole: Lacks the aldehyde group at the 4-position.
1-(4-chlorophenyl)-3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde: Contains an amino group instead of a nitro group.
1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (aldehyde) groups on the pyrazole ring
Propiedades
Número CAS |
618098-98-9 |
|---|---|
Fórmula molecular |
C16H10ClN3O3 |
Peso molecular |
327.72 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-4-6-14(7-5-13)19-9-12(10-21)16(18-19)11-2-1-3-15(8-11)20(22)23/h1-10H |
Clave InChI |
CEZWXSSKSKBFAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12017342.png)
![4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B12017345.png)

![[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12017365.png)



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017385.png)
![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017392.png)
![N-(2-Ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide](/img/structure/B12017400.png)
![[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12017407.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12017416.png)

![N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide](/img/structure/B12017422.png)
